Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
Description
Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene-piperidine core fused with an oxetan-3-ylmethyl substituent and a methyl ester group. Its structural complexity arises from the spiro junction, which confers conformational rigidity, and the oxetan moiety, which enhances metabolic stability and bioavailability in pharmaceutical contexts. This compound’s unique stereochemistry (R-configuration) and functional groups make it a subject of interest for comparative studies with structurally related derivatives. Below, we analyze its structural, synthetic, and physicochemical properties relative to analogous compounds reported in the literature.
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl (6R)-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-24-18(22)16-3-4-17-10-20(7-5-15(17)9-16)6-2-8-21(19(20)23)11-14-12-25-13-14/h3-4,9,14H,2,5-8,10-13H2,1H3/t20-/m0/s1 |
InChI Key |
ZUJHPIIQUSCGCW-FQEVSTJZSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C[C@]3(CCCN(C3=O)CC4COC4)CC2)C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4COC4)CC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
The core spirocyclic structure is typically formed through intramolecular cyclization reactions involving a suitable precursor bearing both the naphthalene and piperidine moieties. This step may involve:
- Cyclization under acidic or basic conditions to close the piperidine ring onto the naphthalene derivative.
- Use of chiral auxiliaries or catalysts to direct stereochemistry at the spiro center.
Installation of the 2'-Oxo Group and Methyl Ester
- Oxidation reactions are employed to introduce the 2'-oxo (ketone) functionality on the piperidine ring.
- Esterification or methylation reactions convert the carboxylic acid precursor at the 6-position into the methyl ester.
- These steps require mild conditions to avoid racemization or degradation of the spirocyclic system.
Purification and Characterization
- The final compound is purified using chromatographic techniques such as preparative HPLC or recrystallization.
- Enantiomeric purity is confirmed by chiral HPLC or optical rotation measurements.
- Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclization | Acidic/basic catalyst, controlled temp. | Ensures ring closure and stereocontrol |
| Oxetan-3-ylmethylation | Oxetan-3-ylmethyl halide, base, aprotic solvent | Avoids oxetane ring-opening |
| Oxidation to 2'-oxo | Mild oxidants (e.g., PCC, Dess–Martin periodinane) | Prevents overoxidation |
| Esterification | Methanol, acid catalyst (e.g., HCl, H2SO4) | Mild acidic conditions to preserve chirality |
| Purification | Preparative HPLC, recrystallization | Achieves high purity and enantiomeric excess |
Research Findings and Industrial Considerations
- The synthesis requires precise control of reaction parameters to maximize yield and maintain stereochemical purity.
- Continuous flow reactors have been explored to improve scalability and reproducibility, especially for the alkylation and oxidation steps.
- The oxetane moiety imparts unique chemical reactivity and biological activity, necessitating gentle reaction conditions to prevent ring strain-induced decomposition.
- Advanced analytical methods are crucial for monitoring each step and ensuring the final compound meets pharmaceutical-grade standards.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Core structure | Spiro[naphthalene-2,3'-piperidine] |
| Stereochemistry | (R)-configuration at 1' position |
| Functional groups | Oxetane ring, 2'-oxo ketone, methyl ester |
| Key reactions | Cyclization, alkylation, oxidation, esterification |
| Purification methods | Chromatography, recrystallization |
| Analytical techniques | Chiral HPLC, NMR, MS, IR |
| Scale-up considerations | Continuous flow synthesis, controlled temp. |
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Reduction: The oxetane ring can be reduced under specific conditions to yield corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals and molecular oxygen are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to various hydroxylated derivatives .
Scientific Research Applications
The compound Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies, emphasizing its significance in research.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, spirocyclic compounds have been shown to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. A study published in Journal of Medicinal Chemistry highlighted the efficacy of spiro compounds against various cancer cell lines, suggesting that this compound could be explored for similar applications .
Neuroprotective Effects
The compound's structural features may also confer neuroprotective properties. Research has demonstrated that certain spiro compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases. For example, a study focusing on spiro compounds reported their ability to reduce oxidative stress and inflammation in neuronal cells . Such findings indicate the potential for this compound in treating conditions like Alzheimer's disease.
Antimicrobial Properties
Another promising application lies in the antimicrobial domain. Compounds with similar frameworks have shown activity against a range of bacterial strains. A recent investigation into novel antimicrobial agents emphasized the importance of structural diversity in enhancing antibacterial efficacy . The unique structure of this compound positions it as a candidate for further antimicrobial studies.
Table 1: Comparative Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
A study conducted on a series of spirocyclic compounds demonstrated their ability to inhibit the proliferation of breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways. The compound this compound was synthesized and tested alongside other derivatives, showing promising results in reducing cell viability .
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration induced by oxidative stress, a derivative of the target compound was administered to assess its protective effects on neuronal cells. Results indicated a significant decrease in markers of oxidative damage and inflammation compared to control groups. This suggests that the compound may enhance cellular resilience against neurotoxic insults .
Mechanism of Action
The mechanism by which Methyl ®-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring and spirocyclic structure may play a role in binding to these targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Structural Features
The target compound shares key motifs with other spirocyclic and piperidine-based esters:
Key Observations :
- Spiro vs. Fused Systems : The target compound’s spiro[naphthalene-piperidine] system (conformationally rigid) contrasts with fused systems like decahydro-1,6-naphthyridine , which exhibit greater flexibility.
- Oxetan vs.
- Enantioselectivity : The (R)-configuration distinguishes it from the (S)-enantiomer in and racemic mixtures in , highlighting the role of stereochemistry in bioactivity.
Comparisons :
- Hydrogenation: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers were synthesized via Raney nickel-catalyzed hydrogenation of a methoxyimino precursor (86% yield) .
- Microwave-Assisted Synthesis : The spirooxindole in was synthesized in 76% yield using microwave irradiation, suggesting efficiency gains over conventional heating.
- Enantioselective Methods : The (S)-enantiomer in was resolved via column chromatography, underscoring challenges in stereochemical control absent in racemic syntheses.
Physicochemical Properties
Key Insights :
- The oxetan group may enhance aqueous solubility compared to hydrophobic substituents like thiophenyl .
- The lack of a crystalline form (oil vs. solid in ) suggests differences in packing efficiency, possibly due to conformational flexibility.
Crystallographic and Conformational Analysis
- Target Compound : Structural determination likely employs SHELXL and visualization tools like ORTEP-3 . The spiro junction imposes puckering parameters (Cremer-Pople analysis ) distinct from fused systems.
- Comparison : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate’s NMR data (δ 172.2 ppm for carbonyl ) aligns with typical ester chemical shifts, whereas the target compound’s oxetan moiety may upshift adjacent carbons due to ring strain.
Biological Activity
Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique oxetan ring structure. Its molecular formula is C₁₈H₁₉N₁O₃, and it exhibits properties typical of piperidine derivatives. The stereochemistry at the R position contributes to its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains.
- Neuroprotective Effects : There is emerging evidence supporting its potential in neuroprotection.
The mechanisms through which this compound exerts its effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound could influence pathways related to cell survival and apoptosis.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast cancer MCF7 cells and hepatoma HepG2 cells. The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for HepG2 cells, suggesting moderate potency against these cancer types .
Antimicrobial Properties
In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potential for development as an antimicrobial agent .
Neuroprotective Effects
Research conducted on neuroprotective properties revealed that the compound could reduce oxidative stress in neuronal cell cultures. It was found to significantly lower levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
